

Fimepinostat blood concentration tumor tissue correlation

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Compound Focus: Fimepinostat

CAS No.: 1339928-25-4

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Summary of Fimepinostat's Preclinical Efficacy

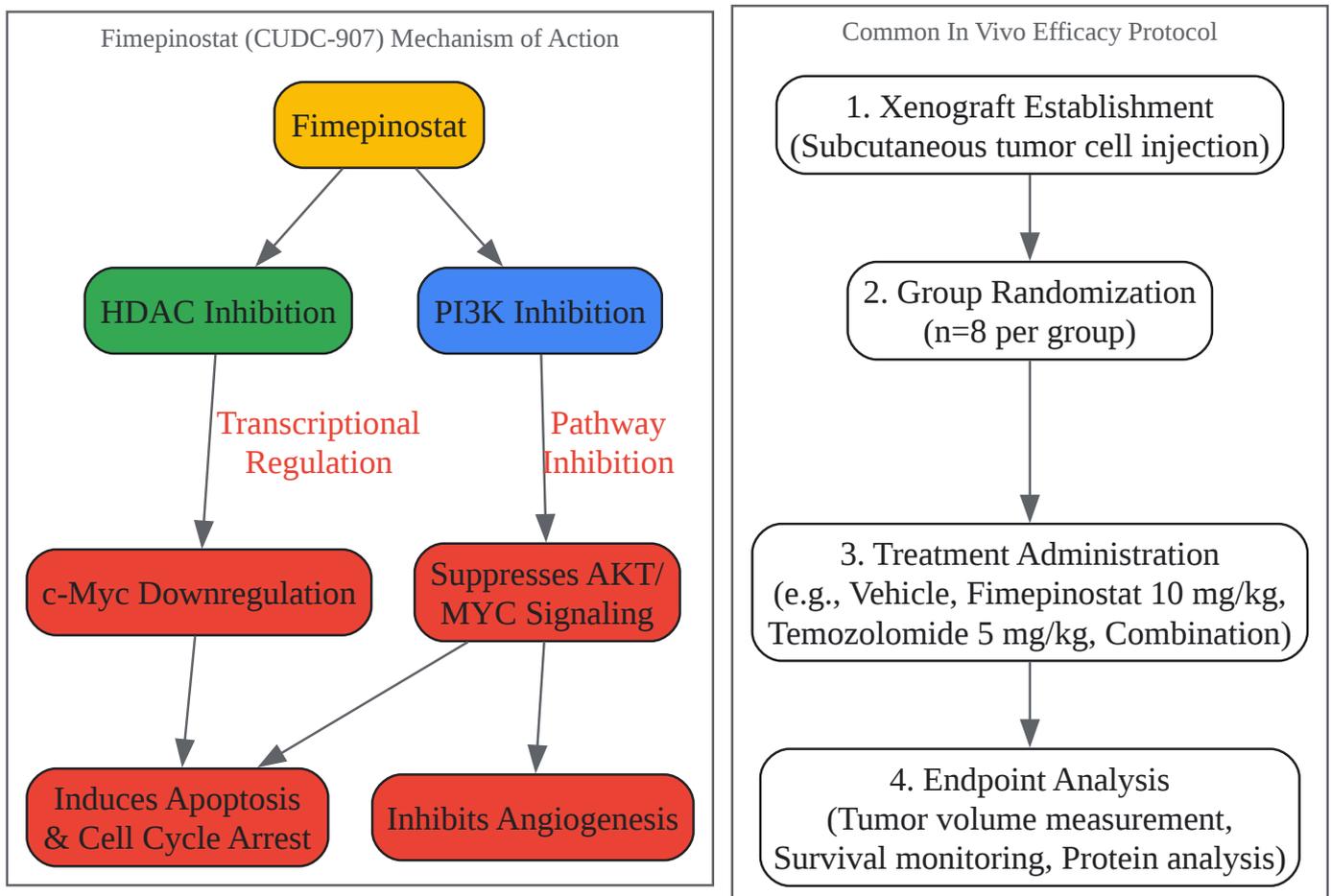
Cancer Type	Key Findings	Experimental Models	Citation
Glioblastoma	- In vitro : Nanomolar (nM) concentrations inhibited proliferation ($IC_{50} < 50$ nM) and induced apoptosis [1].		
	<ul style="list-style-type: none">• In vivo: 10 mg/kg dose significantly inhibited tumor growth and prolonged survival, with synergy observed alongside Temozolomide (5 mg/kg) [1]. Cell lines (T98G, A172, etc.); Glioblastoma xenograft mouse model [1]. [1] • Pleural Mesothelioma - In vitro: Majority of 22 cell lines were sensitive. Cisplatin-resistant cells showed higher sensitivity [2].• In vivo: Synergistic effect when combined with cisplatin [2]. Panel of 22 PM cell lines; 2D and 3D spheroid models [2]. [2] • Endometrial Cancer - In vitro: Rapid inhibition of PI3K/AKT pathway; restored progesterone receptor (PR) expression [3].• In vivo: Inhibited tumor progression in xenograft models, particularly in mice on high-fat diets [3]. Endometrial cancer cell lines; Xenograft models in mice [3]. [3] • Hepatocarcinoma (HCC) - In vitro: Potent inhibitory effects on HCC cell lines and primary cells (IC_{50} in low nM range) [4].• In vivo: Suppressed tumor growth in mouse models [4]. HCC cell lines; Primary HCC cells; Tumor-bearing mouse model [4]. [4] 		

Mechanism of Action & Key Experimental Protocols

Fimepinostat (CUDC-907) is a dual inhibitor targeting **Histone Deacetylases (HDAC)** and **Phosphoinositide 3-Kinases (PI3K)** [5]. This dual action leads to:

- **Downregulation of oncogenes:** Notably, it suppresses the expression and stability of the **c-Myc** oncoprotein, a key driver in many cancers [1] [2] [4].
- **Inhibition of key pathways:** It blocks the **PI3K/AKT/mTOR** signaling pathway, which is crucial for cell growth and survival [3] [4].
- **Induction of apoptosis:** Treatment leads to increased caspase-3 activity and downregulation of anti-apoptotic proteins like Bcl-2 [1].

The following diagram illustrates its primary mechanism of action and a common in vivo experimental workflow.



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The specific experimental protocols from the key studies are detailed below:

- **In Vitro Cell Viability and Apoptosis [1] [4]:** Cells were treated with **Fimepinostat** at doses ranging from 5 nM to 500 nM for 72 hours. Proliferation was assessed using **BrdU or WST-1 assays**, and apoptosis was measured via **Annexin V/7-AAD staining** and flow cytometry. **Caspase-3/7 activity** was also quantified using luminescent assays.
- **In Vivo Xenograft Models [1] [3]:** Studies used immunodeficient mice with subcutaneous tumor implants. After tumors reached a palpable size (e.g., ~150 mm³), mice were randomized into groups and treated daily via oral gavage for 21 days. Common regimens included **Fimepinostat at 10 mg/kg**, alone or in combination with other drugs like **Temozolomide at 5 mg/kg**. Tumor volume and animal survival were monitored.
- **Combination Index (CI) Analysis [1]:** Researchers treated cells with **Fimepinostat** and other agents (e.g., Temozolomide) in fixed-ratio combinations. Cell proliferation was measured, and the **Combination Index (CI)** was calculated using software like Compusyn, where **CI < 1 indicates synergy**.
- **Capillary Network Formation Assay (Angiogenesis) [1]:** To study anti-angiogenic effects, microvascular endothelial cells were seeded on a Matrigel matrix. After **Fimepinostat** treatment, the formation of capillary-like tube structures was observed under a microscope, and the total tube length was measured using image analysis software like ImageJ.

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